molecular formula C8H15NO2 B13282555 Methyl 3-amino-3-cyclopropylbutanoate

Methyl 3-amino-3-cyclopropylbutanoate

Cat. No.: B13282555
M. Wt: 157.21 g/mol
InChI Key: PZVGMAKESFMVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-cyclopropylbutanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of butanoic acid, featuring a cyclopropyl group and an amino group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-3-cyclopropylbutanoate typically involves the reaction of cyclopropylamine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, to facilitate the addition of the amino group to the acrylate. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-cyclopropylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-3-cyclopropylbutanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-cyclopropylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amino group can form hydrogen bonds with target molecules, enhancing its activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative that exerts its biological effects.

Comparison with Similar Compounds

  • Methyl 3-amino-3-cyclopropylpropanoate
  • Methyl 3-amino-3-cyclopropylpentanoate
  • Methyl 3-amino-3-cyclopropylhexanoate

Comparison: Methyl 3-amino-3-cyclopropylbutanoate is unique due to its specific chain length and the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.

Biological Activity

Methyl 3-amino-3-cyclopropylbutanoate is a compound of interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group, an amino group, and an ester functional group. Its molecular formula is C7H13NO2C_7H_{13}NO_2. The cyclopropyl moiety imparts distinctive steric and electronic properties that can influence the compound's biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The amino group is capable of forming hydrogen bonds with target enzymes, enhancing binding affinity.
  • Steric Effects : The cyclopropyl group introduces steric hindrance, which can affect the binding specificity and overall activity of the compound against biological targets .
  • Hydrolysis : The ester linkage can undergo hydrolysis, releasing the active amino acid derivative that may exert physiological effects.

Biological Activity Overview

This compound has been studied for its potential applications in several areas:

  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against viruses such as Hepatitis C, where similar compounds have shown efficacy as protease inhibitors .
  • Neurotransmitter Modulation : As an amino acid derivative, it may act as a precursor or modulator for neurotransmitters, potentially influencing neurological pathways.
  • Antimicrobial Properties : Research indicates that compounds with similar structures have demonstrated antimicrobial activity, suggesting potential for further exploration in this area .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds. Below are summarized findings from selected research:

StudyFocusKey Findings
Enzyme InteractionDemonstrated that this compound interacts with specific enzymes, potentially modulating their activity.
Antiviral ActivityIdentified structural analogs that inhibit NS3 protease in Hepatitis C virus, suggesting similar potential for this compound.
Antimicrobial PropertiesExplored the antimicrobial effects of cyclopropyl-containing compounds, indicating promising results against various pathogens.

Comparative Analysis

When compared to similar compounds such as methyl 4-amino-3-cyclopropylbutanoate and methyl 2-amino-4-cyclopropylbutanoate, this compound exhibits unique biological properties due to its specific chain length and functional groups. This uniqueness may offer distinct advantages in targeted drug design.

Compound NameUnique FeaturesPotential Applications
This compoundCyclopropyl group enhances binding propertiesAntiviral, neurotransmitter modulation
Methyl 4-amino-3-cyclopropylbutanoateHydrochloride salt form improves solubilityOrganic synthesis
Methyl 2-amino-4-cyclopropylbutanoateDifferent chain length affects pharmacokineticsPotential drug development

Properties

IUPAC Name

methyl 3-amino-3-cyclopropylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(9,6-3-4-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVGMAKESFMVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.